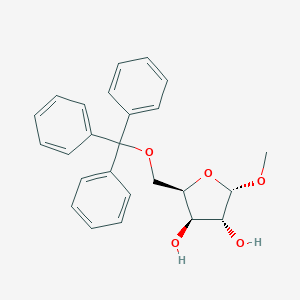
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the inhibition of glycosidases by binding to the active site of the enzyme. This prevents the hydrolysis of glycosidic bonds, leading to the accumulation of glycosides.
生化学的および生理学的効果
The biochemical and physiological effects of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol have been studied extensively. It has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and anticancer properties.
実験室実験の利点と制限
The advantages of using (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol in lab experiments include its potent inhibitory activity against glycosidases, its anti-inflammatory, antiviral, and anticancer properties, and its ability to selectively target specific enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical settings.
将来の方向性
There are several future directions for the study of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol. These include the development of novel glycosidase inhibitors for the treatment of various diseases, the exploration of its potential as a therapeutic agent for inflammatory, viral, and cancerous diseases, and the investigation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has shown promising results in scientific research. Its potent inhibitory activity against glycosidases, anti-inflammatory, antiviral, and anticancer properties, and ability to selectively target specific enzymes make it a valuable tool for studying the role of glycosidases in various biological processes. However, further studies are needed to determine its safety and efficacy in clinical settings.
合成法
The synthesis of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the reaction between 2,3,4,5-tetra-O-acetyl-D-xylose and trityloxymethyl chloride in the presence of a base. The resulting product is then deprotected using acidic conditions to obtain the final compound.
科学的研究の応用
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol has been used in various scientific research applications. It has been found to be a potent inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes it useful in studying the role of glycosidases in various biological processes.
特性
CAS番号 |
104371-03-1 |
|---|---|
製品名 |
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
分子式 |
C25H26O5 |
分子量 |
406.5 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3/t21-,22+,23-,24+/m1/s1 |
InChIキー |
ZFZBMSNSNORRPT-QPXUXIHVSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
正規SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



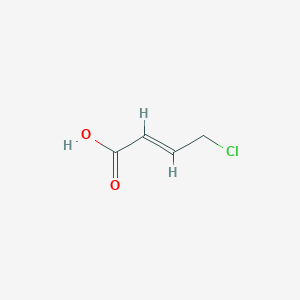
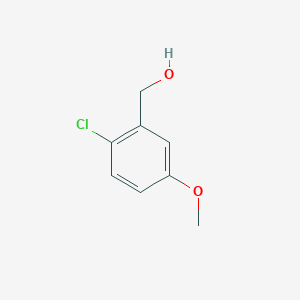

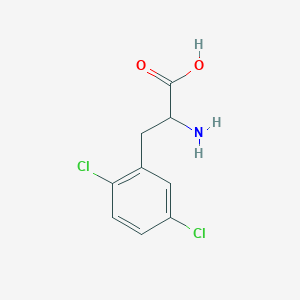
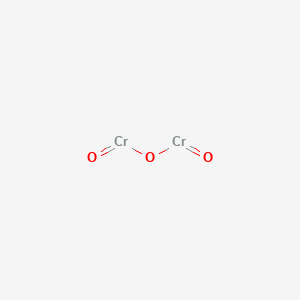
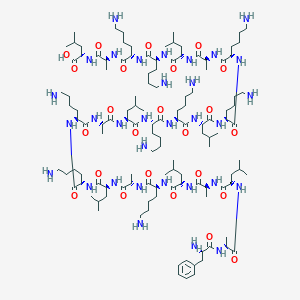
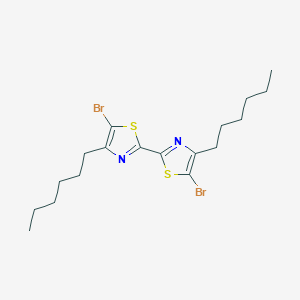
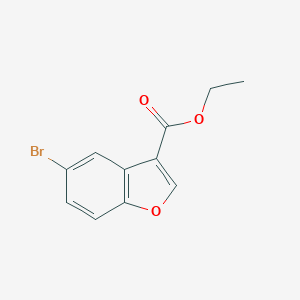
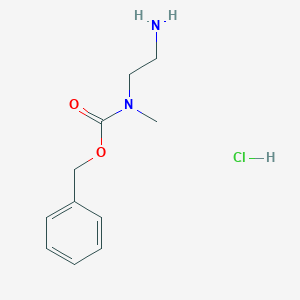
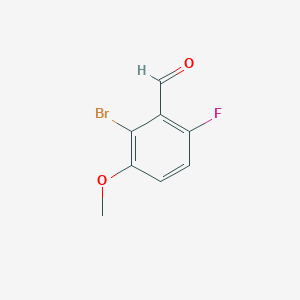
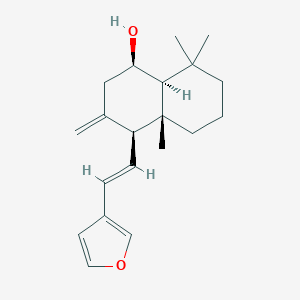
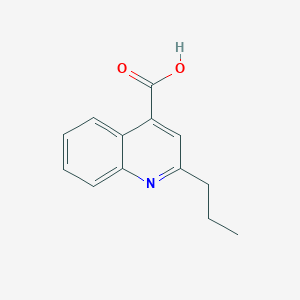
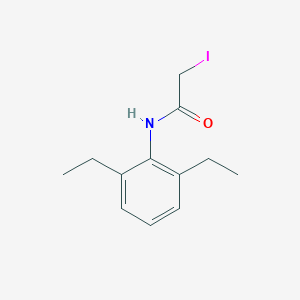
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)